Technical Guide: Properties of (1H-Indol-3-yl)-1-propanamine and the Closely Related Compound α-Ethyltryptamine
Technical Guide: Properties of (1H-Indol-3-yl)-1-propanamine and the Closely Related Compound α-Ethyltryptamine
Disclaimer: The compound specified by CAS number 6245-89-2 is chemically identified as 3-(1H-indol-3-yl)propan-1-amine. However, the name provided, (1H-Indol-3-yl)-1-propanamine, is structurally ambiguous and often associated with α-alkylated tryptamines. The vast majority of in-depth pharmacological and toxicological research, particularly relevant to drug development, pertains to the related but structurally distinct compound α-Ethyltryptamine (AET, CAS: 2235-90-7). This guide will first present the available data for the compound matching CAS 6245-89-2 and then provide a comprehensive technical overview of α-Ethyltryptamine (AET), which is likely the compound of greater interest to researchers in this field.
Part 1: 3-(1H-indol-3-yl)propan-1-amine (CAS: 6245-89-2)
This compound is a simple tryptamine homolog, and publicly available data is largely limited to its basic physicochemical properties, primarily from chemical suppliers. There is a notable lack of extensive pharmacological or toxicological studies in the peer-reviewed literature.
Physicochemical Properties
The quantitative data available for 3-(1H-indol-3-yl)propan-1-amine is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6245-89-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄N₂ | [3][4][5] |
| Molecular Weight | 174.24 g/mol | [2][4][5] |
| IUPAC Name | 3-(1H-indol-3-yl)propan-1-amine | [1] |
| Melting Point | 60-64 °C | [1][5] |
| Boiling Point (Predicted) | 353.7 ± 25.0 °C | [5] |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 17.29 ± 0.30 | [5] |
| Physical Form | Solid, Oil, or Yellow to Orange Solid | [1][2][5] |
| Purity | Typically available at ≥95% | [1][5] |
| EINECS Number | 228-361-1 | [2][3][5] |
| MDL Number | MFCD00130194 | [1][2][4] |
Part 2: α-Ethyltryptamine (AET) - An In-Depth Technical Guide
α-Ethyltryptamine (AET, Etryptamine) is a stimulant and entactogen of the tryptamine class.[6][7] It was formerly marketed as an antidepressant under the name Monase in the 1960s but was withdrawn due to toxicity concerns, including agranulocytosis.[8][9] It is a Schedule I controlled substance in the United States.[8]
Core Properties of α-Ethyltryptamine (AET)
This section summarizes the key chemical, physical, and pharmacokinetic properties of AET.
| Property | Value | Source(s) |
| CAS Number | 2235-90-7 | [6][10][11] |
| Molecular Formula | C₁₂H₁₆N₂ | [6][10] |
| Molecular Weight | 188.274 g/mol | [6][8] |
| IUPAC Name | 1-(1H-indol-3-yl)butan-2-amine | [6][11] |
| Synonyms | AET, Etryptamine, Monase | [6][7][9] |
| Melting Point | 222 to 223 °C (acetate salt) | [6] |
| Solubility | DMF: 11 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [10] |
| Onset of Action | 0.5 – 1.5 hours | [6] |
| Duration of Action | 6 – 8 hours (at 100-160 mg dose) | [6] |
| Elimination Half-life | ~8 hours | [6] |
| Metabolism | Hydroxylation to the inactive 6-Hydroxy-αET | [6][12][13] |
| Excretion | Primarily Urine | [6] |
Pharmacodynamics and Mechanism of Action
AET exhibits a complex pharmacological profile, acting primarily as a monoamine releasing agent and a weak monoamine oxidase inhibitor (MAOI).[8][12] Its effects are more similar to entactogens like MDMA than to classic psychedelic tryptamines.[7][8]
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Monoamine Releaser: AET is a potent releasing agent for serotonin (SERT), and to a lesser extent, norepinephrine (NET) and dopamine (DAT).[8][12] It is approximately 10-fold more selective for inducing serotonin release over dopamine release and 28-fold more selective over norepinephrine release.[6]
-
Serotonin Receptor Agonist: AET also acts as a weak partial agonist at the serotonin 5-HT₂A receptor.[6] The (+)-enantiomer is a 5-HT₂A agonist with an EC₅₀ of 1,250 nM, while the (-)-enantiomer is inactive at this receptor.[6][13] It also has weak affinity for 5-HT₁, 5-HT₁E, 5-HT₁F, and 5-HT₂B receptors.[6][12]
-
Monoamine Oxidase Inhibitor (MAOI): Early research identified AET as a reversible MAOI, which was believed to contribute to its antidepressant effects.[8][9] It produces 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M.[12][13]
| Target | Action | Potency (EC₅₀ / Kᵢ / IC₅₀) | Source(s) |
| Serotonin Transporter (SERT) | Releasing Agent | 23.2 nM (EC₅₀) | [9][12] |
| Dopamine Transporter (DAT) | Releasing Agent | 232 nM (EC₅₀) | [12] |
| Norepinephrine Transporter (NET) | Releasing Agent | 640 nM (EC₅₀) | [12] |
| 5-HT₂A Receptor | Weak Partial Agonist | > 10,000 nM (racemate); 1,250 nM ((+)-enantiomer) (EC₅₀) | [6][13] |
| Monoamine Oxidase (MAO) | Inhibitor | 2.6 x 10⁻⁴ M (IC₅₀) | [12][13] |
Signaling Pathway and Mechanism of Action Visualization
The following diagram illustrates the primary mechanism of action of α-Ethyltryptamine at the synaptic level.
Caption: Mechanism of α-Ethyltryptamine (AET) at the monoamine synapse.
Experimental Protocols
Detailed experimental protocols for AET are found across decades of literature. Below are representative methodologies for synthesis and analysis.
A common route to α-alkylated tryptamines involves the reduction of an oxime or nitroalkene. The following is a generalized protocol based on established chemical principles for similar compounds.[14]
-
Preparation of 3-Indoleacetonitrile: React indole with chloroacetonitrile in the presence of a base (e.g., sodium hydroxide) to yield 3-indoleacetonitrile.
-
Grignard Reaction: Treat 3-indoleacetonitrile with ethylmagnesium bromide (Grignard reagent) in an appropriate solvent like diethyl ether or THF. This reaction forms an intermediate imine.
-
Hydrolysis: Carefully hydrolyze the reaction mixture with an aqueous acid (e.g., HCl) to yield 1-(1H-indol-3-yl)propan-2-one.
-
Reductive Amination: The resulting ketone is then subjected to reductive amination. This can be achieved using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) in the presence of an ammonia source (e.g., ammonium acetate in methanol).
-
Work-up and Purification: After the reaction is complete, perform an acid-base extraction. Basify the aqueous layer and extract the product into an organic solvent (e.g., dichloromethane). The organic extracts are then dried and the solvent is evaporated.
-
Crystallization: The crude product (AET freebase) can be purified by recrystallization from a suitable solvent like diethyl ether or by converting it to a salt (e.g., acetate or hydrochloride) for improved stability and handling.[14]
Caption: Representative synthesis workflow for α-Ethyltryptamine.
This protocol is adapted from a monograph by the DEA's Special Testing and Research Laboratory for the forensic identification of AET.[11]
-
Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 3 mg/mL in chloroform (CHCl₃).
-
Instrumentation: Use an Agilent (or equivalent) gas chromatograph coupled with a mass selective detector.
-
GC Column: DB-5 MS (or equivalent); 15 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Temperature Program:
-
Injector: 280°C
-
MSD Transfer Line: 280°C
-
Oven Program:
-
Initial temperature: 90°C, hold for 1.0 min.
-
Ramp: Increase to 315°C at a rate of 30°C/min.
-
Final hold: Hold at 315°C for 6.0 min.
-
-
-
Injection: Inject 1 µL of the prepared sample with a split ratio of 25:1.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Mass Scan Range: 30-550 amu.
-
MS Source Temp: 250°C
-
MS Quad Temp: 150°C
-
-
Data Analysis: The expected retention time for α-Ethyltryptamine under these conditions is approximately 5.18 minutes. The resulting mass spectrum should be compared against a known reference standard for confirmation. Key fragments in the EI mass spectrum can be used for positive identification.[11]
Caption: Standard workflow for the GC/MS analysis of α-Ethyltryptamine.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 6245-89-2 (1H-Indol-3-yl)-1-propanamine AKSci W7447 [aksci.com]
- 3. americanelements.com [americanelements.com]
- 4. appchemical.com [appchemical.com]
- 5. (1H-Indol-3-yl)-1-propanamine , 95% , 6245-89-2 - CookeChem [cookechem.com]
- 6. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. D728 | Alpha-Ethyltryptamine (aET)- Cloud-Clone Corp. [cloud-clone.com]
- 8. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. caymanchem.com [caymanchem.com]
- 11. swgdrug.org [swgdrug.org]
- 12. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of alpha-Methyltryptamine (IT-290/AMT) - [www.rhodium.ws] [chemistry.mdma.ch]
